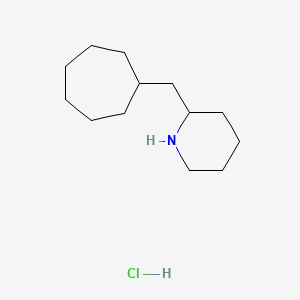

2-(Cycloheptylmethyl)piperidine hydrochloride

Description

2-(Cycloheptylmethyl)piperidine hydrochloride is a piperidine derivative characterized by a cycloheptylmethyl substituent at the 2-position of the piperidine ring, with a hydrochloride salt form enhancing its stability and solubility. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. This article compares its hypothetical properties with structurally related piperidine hydrochlorides documented in the literature.

Properties

IUPAC Name |

2-(cycloheptylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c1-2-4-8-12(7-3-1)11-13-9-5-6-10-14-13;/h12-14H,1-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDDNYLMQXHJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reductive alkylation | Cycloheptanecarboxaldehyde, silica-bound cyanoborohydride, THF, acetic acid, RT, 24 h | Formation of 2-(Cycloheptylmethyl)piperidine intermediate |

| Purification | Polymer-supported trisamine, filtration | Removal of impurities |

| Hydrochloride salt formation | Treatment with HCl (not detailed in source) | Conversion to this compound |

Salt Formation and Purification

After the synthesis of the free base 2-(Cycloheptylmethyl)piperidine, conversion to the hydrochloride salt is typically achieved by:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Adding concentrated hydrochloric acid to adjust the pH to acidic conditions (pH ~1).

- Isolating the hydrochloride salt by crystallization or precipitation.

- Recrystallization from ethanol/ethyl acetate mixtures to obtain a pure white solid.

This process enhances the compound's stability, solubility, and ease of handling, which is critical for further applications or biological testing.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

- The reductive alkylation method is favored for its simplicity, mild conditions, and high selectivity.

- Use of polymer-supported cyanoborohydride and trisamine facilitates purification and reduces side reactions.

- Catalytic hydrogenation methods provide efficient routes for complex piperidine derivatives but require careful control of reaction conditions to avoid side reactions.

- The hydrochloride salt form improves compound stability and is the preferred form for pharmaceutical applications.

- No direct patents or literature explicitly describe a one-step synthesis of this compound, but the combination of reductive alkylation followed by acid salt formation is well established.

Chemical Reactions Analysis

2-(Cycloheptylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Cyclization: The compound can also participate in cyclization reactions to form more complex piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Cholinergic Modulation : The compound is known to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s.

- Antimicrobial Activity : Recent studies have demonstrated that piperidine derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.

- Central Nervous System Effects : In vivo studies indicate that related piperidine compounds may exhibit anxiolytic and antidepressant-like effects, highlighting the potential for this compound in treating psychiatric disorders.

Industrial Applications

The compound serves as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties for industrial applications.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth, which supports further development as an antimicrobial agent.

- CNS Effects : Research on similar piperidine derivatives showed promising results in enhancing mood and cognitive function in animal models, indicating that 2-(Cycloheptylmethyl)piperidine hydrochloride may also influence central nervous system pathways.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that variations in the cycloheptyl group significantly affect binding affinities at dopamine receptors, suggesting that modifications can enhance therapeutic efficacy against neurological disorders.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that piperidine derivatives generally act on the central nervous system by modulating neurotransmitter activity. This modulation can lead to various pharmacological effects, including analgesic and antipsychotic properties .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Bulky groups (e.g., diphenylmethoxy in ) increase molecular weight and may reduce solubility but enhance receptor binding specificity.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability and bioavailability.

- Heterocyclic substituents (e.g., thienyl in ) facilitate interactions with biological targets via π-π stacking or hydrogen bonding.

Therapeutic Applications :

- Piperidine derivatives with aromatic substituents (e.g., 2-DPMP in ) exhibit CNS activity, suggesting that 2-(cycloheptylmethyl)piperidine HCl may also target neurological pathways.

- Compounds like donepezil hydrochloride (acetylcholinesterase inhibitor, ) and Biperiden HCl (antiparkinsonism agent, ) demonstrate the therapeutic relevance of piperidine scaffolds.

Industrial and Synthetic Utility :

- Derivatives with alkoxy chains (e.g., isopropoxy in ) are used as intermediates in pesticide and pharmaceutical manufacturing.

Research Findings and Trends

Physicochemical Properties

- Lipophilicity : Larger aliphatic substituents (e.g., cycloheptylmethyl) likely increase logP values compared to aromatic analogs, affecting blood-brain barrier permeability.

- Melting Points: Limited data in the evidence suggest melting points vary widely (e.g., 85–87°C for the triazole-containing derivative ), influenced by crystallinity and intermolecular interactions.

Notes and Limitations

- Data Gaps : Direct experimental data on 2-(cycloheptylmethyl)piperidine HCl are absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Diverse Sources : References include regulatory documents (), synthetic studies (), and pharmacological research (), ensuring a balanced perspective.

- Safety Considerations : Piperidine derivatives often require careful handling due to irritant properties (e.g., ).

Biological Activity

2-(Cycloheptylmethyl)piperidine hydrochloride, a piperidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a cycloheptyl group attached to a piperidine ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1864072-37-6

- Molecular Formula : C_{12}H_{22}ClN

The biological activity of this compound is likely mediated through its interaction with various biological targets, including receptors and enzymes. The piperidine structure allows for flexibility in binding and may facilitate interactions with neurotransmitter systems.

Potential Targets:

- Cholinergic Receptors : Similar compounds have shown affinity for acetylcholine receptors, suggesting a possible role in modulating cholinergic signaling.

- Dopamine Receptors : Research on related piperidine derivatives indicates potential interactions with dopamine transporters, which could be relevant for treating neurological disorders.

Biological Activity Spectrum

Recent studies utilizing computational tools like PASS (Prediction of Activity Spectra for Substances) have predicted a broad range of biological activities for piperidine derivatives. The following table summarizes the predicted activities for this compound based on structural similarities:

| Activity Type | Predicted Activity |

|---|---|

| Antimicrobial | Moderate to high activity against bacteria |

| Anticancer | Potential efficacy in certain cancer types |

| CNS Activity | Possible effects on mood and cognition |

| Local Anesthetic | Potential use in pain management |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains, suggesting its potential as an antimicrobial agent .

- CNS Effects : In vivo studies demonstrated that related piperidine compounds exhibited anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may also influence central nervous system pathways, warranting further investigation into its therapeutic potential for psychiatric disorders .

- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives revealed that modifications to the cycloheptyl group can significantly alter binding affinities at dopamine receptors. This emphasizes the importance of structural variations in determining biological activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Cycloheptylmethyl)piperidine hydrochloride with high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, substitution reactions involving piperidine derivatives often use halogenating agents (e.g., Cl₂ or Br₂) with catalysts, as seen in analogous piperidine-based syntheses . Temperature control (e.g., maintaining 0–5°C during exothermic steps) and purification via recrystallization or column chromatography are critical to minimize by-products. Evidence from similar compounds highlights the use of sodium borohydride (NaBH₄) for selective reductions and acidic media for stabilizing intermediates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines, including the use of gloves, goggles, and fume hoods to prevent dermal/ocular exposure or inhalation. Safety data for structurally related piperidine hydrochlorides emphasize neutralizing spills with inert agents (e.g., sodium bicarbonate) and avoiding water contamination due to potential environmental hazards . Storage recommendations include airtight containers in cool, dry environments to prevent hydrolysis or decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure, particularly for distinguishing cycloheptylmethyl and piperidine moieties. Infrared (IR) spectroscopy can identify functional groups like C-Cl bonds. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as validated in pharmacopeial standards for related hydrochlorides .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, enabling targeted synthesis of derivatives. For instance, reaction path search methods, as employed in the ICReDD framework, integrate computational predictions with experimental validation to optimize conditions (e.g., solvent polarity, catalyst selection) . Molecular dynamics simulations can further model solubility or stability under varying pH/temperature conditions .

Q. How should researchers address contradictions in reported reaction conditions for piperidine-based substitutions?

- Methodological Answer : Systematic comparative studies are necessary. For example, if one study uses KMnO₄ in acidic media for oxidation and another employs milder conditions , controlled experiments (e.g., varying pH, oxidizing agents) can identify context-dependent outcomes. Statistical Design of Experiments (DoE) methodologies, such as factorial designs, help isolate variables contributing to discrepancies . Cross-referencing impurity profiles (e.g., via LC-MS) from conflicting protocols also clarifies side-reaction pathways .

Q. What advanced strategies are used to analyze trace impurities or degradation products in this compound?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects sub-1% impurities, such as risperidone-like intermediates observed in piperidine derivatives . Accelerated stability studies (e.g., 40°C/75% relative humidity) coupled with Forced Degradation (acid/base/oxidative stress) identify major degradation pathways. Computational tools like PubChem’s structure-activity relationship (SAR) databases aid in hypothesizing impurity origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.